molecular formula C11H22O3S B2784674 2-(4-Methylpentylsulfinyl)pentanoic acid CAS No. 2580228-67-5

2-(4-Methylpentylsulfinyl)pentanoic acid

Cat. No. B2784674
CAS RN: 2580228-67-5
M. Wt: 234.35
InChI Key: SWEHIBXGBQJRAC-UHFFFAOYSA-N
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Description

Pentanoic acid, also known as valeric acid, is an aliphatic carboxylic acid with the chemical formula C5H10O2 . It is a colorless, oily liquid at room temperature, and it’s miscible with water and most organic solvents .


Synthesis Analysis

In industrial applications, pentanoic acid can be synthesized through the oxidation of pentanol, a type of alcohol with five carbon atoms . It’s also a byproduct of anaerobic fermentation, notably in the production of ethanol and butanol in bioreactors .


Molecular Structure Analysis

The molecular structure of pentanoic acid consists of a chain of five carbon atoms, with a carboxyl group (COOH) at one end .


Chemical Reactions Analysis

Pentanoic acid can undergo various chemical reactions. For instance, it can react with bases to form salts, with alcohols to form esters, and with reducing agents to form aldehydes .


Physical And Chemical Properties Analysis

Pentanoic acid is a colorless, oily liquid at room temperature. It has a strong, unpleasant odor reminiscent of old cheese or wet socks. It’s miscible with water and most organic solvents .

Scientific Research Applications

Acid-Base Properties of Metal Oxides

One study explores the acid-base properties of zirconium, cerium, and lanthanum oxides, using adsorption microcalorimetry of ammonia and carbon dioxide. This method could potentially apply to studying the acid-base behavior of 2-(4-Methylpentylsulfinyl)pentanoic acid by examining its interaction with various metal oxides or in the context of catalytic reactions (Cutrufello et al., 2002).

Synthesis of Pentanol Isomers

Another research area involves the synthesis of pentanol isomers through engineered microorganisms, showcasing the potential of metabolic engineering in creating valuable chemical compounds. This approach could be relevant for producing or modifying compounds like 2-(4-Methylpentylsulfinyl)pentanoic acid for specific scientific applications (Cann & Liao, 2009).

Analysis of Methylpentanoic Acids in Alcoholic Beverages

The development of selective methods for analyzing methylpentanoic acids in wine and other alcoholic beverages demonstrates the capability to detect and quantify trace chemical compounds in complex mixtures. Techniques like solid-phase extraction and gas chromatography-mass spectrometry could be adapted for research involving 2-(4-Methylpentylsulfinyl)pentanoic acid (Gracia-Moreno et al., 2015).

Safety Assessment of Fragrance Ingredients

A comprehensive safety assessment of 4-methylpentanoic acid, which involved evaluating its genotoxicity, repeated dose toxicity, and other health impacts, provides a framework for conducting safety assessments of chemical compounds, including 2-(4-Methylpentylsulfinyl)pentanoic acid. This kind of research is critical for understanding the potential effects of chemical compounds on human health and the environment (Api et al., 2020).

Safety and Hazards

Pentanoic acid can be potentially harmful under certain circumstances. It can cause irritation to the skin and eyes, and prolonged or concentrated exposure can lead to more severe health issues. If ingested or inhaled, pentanoic acid can also have harmful effects, such as nausea, headache, and respiratory difficulties .

Future Directions

Research continues to explore the potential applications of pentanoic acid. In the field of renewable energy, for instance, pentanoic acid is being studied for its potential role in the production of biofuels. It is also a promising area of study in the field of medicine .

properties

IUPAC Name

2-(4-methylpentylsulfinyl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3S/c1-4-6-10(11(12)13)15(14)8-5-7-9(2)3/h9-10H,4-8H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEHIBXGBQJRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)S(=O)CCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylpentylsulfinyl)pentanoic acid

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